Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride
Overview
Description
Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride is a synthetic compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is known for its applications in biochemical research, particularly as a ligand for affinity purification of thrombin and prekallikrein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with epsilon-aminocaproic acid and p-chlorobenzylamine.
Amide Formation: The epsilon-aminocaproic acid is reacted with p-chlorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to cleave the amide bond.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Epsilon-aminocaproic acid and p-chlorobenzylamine.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme kinetics and protein purification.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of protease activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The compound exerts its effects primarily through its interaction with proteases such as thrombin and prekallikrein. It acts as a ligand, binding to the active site of these enzymes and modulating their activity. This interaction can inhibit or enhance the enzymatic activity, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
Epsilon-aminocaproic acid: A precursor in the synthesis of epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride.
p-Chlorobenzylamine: Another precursor used in the synthesis.
N-(4-chlorobenzyl)-1-ethanamine hydrochloride: A structurally related compound with similar applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a ligand for certain proteases. This specificity makes it particularly useful in biochemical research for the purification and study of these enzymes.
Properties
IUPAC Name |
6-amino-N-[(4-chlorophenyl)methyl]hexanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c14-12-7-5-11(6-8-12)10-16-13(17)4-2-1-3-9-15;/h5-8H,1-4,9-10,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZWAGBAIKLRNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCCCN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619214 | |
Record name | 6-Amino-N-[(4-chlorophenyl)methyl]hexanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73655-06-8 | |
Record name | 6-Amino-N-[(4-chlorophenyl)methyl]hexanamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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